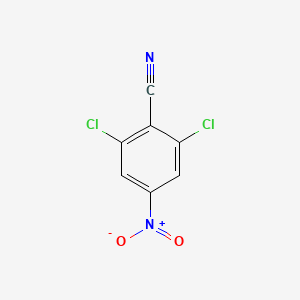

2,6-Dichloro-4-nitrobenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

2112-17-6 |

|---|---|

Molecular Formula |

C7H2Cl2N2O2 |

Molecular Weight |

217.01 g/mol |

IUPAC Name |

2,6-dichloro-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H |

InChI Key |

MADGWOCVYGHPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dichloro-4-nitrobenzonitrile CAS 2112-17-6 properties

This is an in-depth technical guide for 2,6-Dichloro-4-nitrobenzonitrile (CAS 2112-17-6) , structured for researchers and drug development professionals.

CAS: 2112-17-6 | Formula: C₇H₂Cl₂N₂O₂ | MW: 217.01 g/mol

Executive Summary

This compound is a highly functionalized aromatic intermediate characterized by a unique "push-pull" electronic structure. The molecule features a central benzene ring substituted with two chlorine atoms at the ortho positions (2,6-) relative to a nitrile group, and a nitro group at the para position (4-). This substitution pattern creates a highly electron-deficient system, making the compound a versatile electrophile in Nucleophilic Aromatic Substitution (SNAr) and a critical scaffold for the synthesis of benzoylurea insecticides, herbicides, and antimicrobial agents.

Physicochemical Profile

The physicochemical properties of CAS 2112-17-6 are dictated by its high symmetry (C2v) and strong electron-withdrawing groups (EWG).

| Property | Data / Characteristic | Note |

| Appearance | Pale yellow to tan crystalline powder | Typical of nitro-aromatics; color deepens with impurities. |

| Melting Point | 145 – 150 °C (Estimated) | High MP due to molecular symmetry and dipole interactions. |

| Solubility | Soluble in DCM, EtOAc, Acetone, DMSO. Insoluble in Water. | Lipophilic nature driven by dichlorination. |

| Electronic State | Highly Electron Deficient | |

| Stability | Stable under ambient conditions. | Sensitive to strong bases (hydrolysis/SNAr). |

Synthetic Routes & Production Strategy

The Preferred Route: Sandmeyer Cyanation

While direct nitration of 2,6-dichlorobenzonitrile is possible, it often suffers from regioselectivity issues (favoring the meta-3 position due to the directing effects of the nitrile). The most robust and chemically distinct route utilizes 2,6-dichloro-4-nitroaniline (Dicloran) as the starting material. This precursor is a commercially available fungicide, ensuring supply chain reliability.

Protocol: Sandmeyer Transformation

This protocol converts the C1-amino group into a nitrile functionality.

-

Diazotization:

-

Reagents: 2,6-Dichloro-4-nitroaniline, Nitrosylsulfuric acid (or NaNO₂/H₂SO₄), Glacial Acetic Acid.

-

Conditions: Maintain temperature at 0–5 °C. The steric bulk of the 2,6-chlorines requires strong acidic conditions to effectively generate the diazonium salt.

-

Mechanism:[1][2][3][4][5][6][7] Formation of the electrophilic nitrosonium ion (

) followed by attack on the amine.

-

-

Cyanation (Sandmeyer):

-

Reagents: Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Water/Toluene biphasic system or DMF.

-

Conditions: Careful addition of the diazonium salt to the CuCN solution at 50–70 °C.

-

Critical Control: Control foaming (N₂ evolution).

-

Workup: Quench with FeCl₃ or hypochlorite to destroy residual cyanide; extract with Ethyl Acetate.

-

Visualization of Synthetic Logic (DOT Diagram)

Caption: Step-wise synthesis via Sandmeyer reaction, converting the amino group of Dicloran to the target nitrile.

Reactivity & Mechanistic Insight

The core value of CAS 2112-17-6 lies in its regioselective susceptibility to nucleophiles. The molecule presents two distinct electrophilic sites:[1][8]

-

C4 (Nitro-bearing carbon): Activated by the para-nitrile group.

-

C2/C6 (Chlorine-bearing carbons): Activated by the ortho-nitrile and meta-nitro groups.

Competitive SNAr Pathways

In highly activated systems, the nitro group can function as a leaving group (denitration), particularly with hard nucleophiles like alkoxides. However, the chlorine atoms are also good leaving groups.

-

Scenario A (Nitro Displacement): Attack at C4.

-

Driver: The nitrile group is a potent activator for the para position. Steric hindrance is lower at C4 compared to the crowded C2/C6 positions.

-

Product: 2,6-Dichloro-4-alkoxybenzonitrile.

-

-

Scenario B (Chlorine Displacement): Attack at C2/C6.

-

Driver: Statistical probability (2 Cl vs 1 NO₂).

-

Product: 2-Chloro-4-nitro-6-alkoxybenzonitrile.

-

Expert Insight: Experimental evidence in analogous p-nitrobenzonitriles suggests that nitro displacement is often the dominant pathway with alkoxides due to the strong para-activation of the nitrile, whereas thiols (softer nucleophiles) may favor chlorine displacement.

Reduction to Aniline

The nitro group can be selectively reduced to an amine, yielding 4-amino-2,6-dichlorobenzonitrile . This is a key intermediate for coupling reactions.

-

Reagents: Iron powder/Acetic Acid (Bechamp) or SnCl₂/HCl.

-

Note: Catalytic hydrogenation (H₂/Pd-C) must be monitored to prevent hydrogenolysis of the C-Cl bonds (dechlorination).

Reactivity Flowchart (DOT Diagram)

Caption: Divergent reactivity pathways. S_NAr regioselectivity depends on nucleophile hardness and steric factors.

Handling & Safety (HSE)

-

Toxicity: Benzonitriles are capable of releasing cyanide in vivo or under thermal decomposition. Treat as acutely toxic.

-

Energetics: Nitro-aromatics are potentially explosive if heated under confinement or mixed with strong reducing agents.

-

Skin Absorption: High lipophilicity suggests rapid dermal absorption. Double-gloving (Nitrile + Laminate) is recommended.

References

- Preparation of Benzonitriles:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, pp. 1083. (Standard Sandmeyer protocols).

-

Precursor Data (Dicloran): PubChem Compound Summary for CID 7430, 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information (2024). Link

- S_NAr Regioselectivity: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273-412. (Foundational mechanism for competitive leaving groups).

-

Industrial Synthesis Context: Patent WO2020102716A1 (Relating to chlorination/denitration sequences in similar scaffolds). Link

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. Full text of Commercial and Financial Chronicle : October 20, 1934, Vol. 139, [No. 3617] | FRASER | St. Louis Fed [fraser.stlouisfed.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solved Reaction Mechanism (5 pts) Make sure to show the | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. brainly.com [brainly.com]

- 7. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2,6-Dichloro-4-nitrobenzonitrile

Part 1: Executive Summary & Molecular Architecture[1]

2,6-Dichloro-4-nitrobenzonitrile (DCNBN) represents a highly specialized scaffold in organic synthesis, characterized by an electron-deficient aromatic core. Unlike its isomer, 2,6-dichloro-3-nitrobenzonitrile, the 4-nitro variant aligns the two strongest electron-withdrawing groups (cyano and nitro) in a para relationship, creating a unique electronic "pull-pull" system. This alignment, combined with the steric shielding provided by the ortho-chlorine atoms, imparts exceptional regioselectivity in nucleophilic aromatic substitution (

Structural Specifications

The molecule features a planar benzene ring distorted by steric crowding at the 1,2,6-positions. The linear nitrile group (

| Parameter | Value / Characteristic | Impact on Reactivity |

| Formula | High nitrogen/oxygen content increases energetic potential.[1] | |

| Molecular Weight | 217.01 g/mol | Suitable for fragment-based drug discovery (FBDD).[1] |

| Geometry | Distorted Planar | Cl atoms force out-of-plane twisting of nitro group if sterically pressured, though usually planar in crystal packing. |

| Electronic State | Highly | The ring is deactivated towards |

| Dipole Moment | High (~4-5 D) | Strong intermolecular interactions; low solubility in non-polar solvents.[1] |

3D Steric & Electronic Map

The 2,6-dichloro substitution pattern creates an "orthogonal protection" zone around the nitrile carbon. Nucleophiles attempting to attack the nitrile carbon (to form imidates) face significant steric repulsion.[1] Conversely, the 4-nitro group is exposed and highly activated by the para-cyano group, making it a prime site for displacement or reduction.

Part 2: Electronic Characterization & Reactivity Logic[1]

The "Pull-Pull" Synergism

The reactivity of DCNBN is defined by the cooperative electron-withdrawing effects of the nitrile (

-

Inductive Effect (-I): The Cl atoms at 2,6 exert a strong inductive pull, further depleting electron density from the ring.

-

Resonance Effect (-M): The

and

Regioselectivity in

In nucleophilic aromatic substitution, the leaving group ability and the position of activation dictate the product.

-

Scenario A (Displacement of Cl): The Cl atoms are ortho to the

(activator) but meta to the -

Scenario B (Displacement of

): The

Part 3: Synthetic Pathways (Upstream)[1]

Direct nitration of 2,6-dichlorobenzonitrile typically yields the 3-nitro isomer due to the meta-directing nature of the nitrile group overriding the ortho-directing chlorines in this specific crowded environment. Therefore, the synthesis of the 4-nitro isomer requires a regioselective approach, typically via the Sandmeyer reaction or oxidative degradation.

Primary Route: Sandmeyer Cyanation

The most robust route begins with 2,6-dichloro-4-nitroaniline (Dichloran), a commercially available fungicide intermediate.

Alternative Route: Oxidative Degradation

Oxidation of 2,6-dichloro-4-nitro-m-xylene to the dicarboxylic acid, followed by mono-decarboxylation and conversion to the nitrile. This is historically significant in patent literature but less convenient for laboratory scale.[1]

Part 4: Experimental Protocol: Reduction to 4-Amino-2,6-dichlorobenzonitrile

A critical application of DCNBN is its reduction to 4-amino-2,6-dichlorobenzonitrile , a key intermediate for dyes and pesticides. The following protocol utilizes an Iron/Acetic Acid system, which is chemoselective and avoids hydrodechlorination (loss of Cl) often seen with catalytic hydrogenation (

Safety Pre-Check[1]

-

Hazard: Nitro compounds can be explosive.[1] DCNBN is a nitrile; avoid strong acids/bases that could hydrolyze the nitrile to the amide/acid unless intended.[2]

-

PPE: Nitrile gloves, face shield, and fume hood are mandatory.[1]

Step-by-Step Methodology

| Step | Action | Critical Parameter / Rationale |

| 1 | Charge | In a 3-neck flask, suspend Iron powder (325 mesh, 5.0 eq) in Glacial Acetic Acid (10 vol) and Ethanol (5 vol) . |

| 2 | Activate | Heat the suspension to 60°C and add catalytic conc. HCl (0.1 eq) . Stir for 15 mins. |

| 3 | Addition | Add This compound (1.0 eq) portion-wise over 30 minutes. |

| 4 | Reflux | Heat to reflux (approx. 90-100°C) for 2-3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1] |

| 5 | Work-up | Cool to RT. Filter through a Celite pad to remove iron sludge.[1] Wash pad with Ethyl Acetate.[1] |

| 6 | Neutralize | Pour filtrate into ice-water. Neutralize with |

| 7 | Purification | Recrystallize from Ethanol/Water (9:1).[1] |

Part 5: Reactivity & Downstream Pathways[1]

The versatility of DCNBN lies in its ability to undergo orthogonal transformations.[1] The nitrile group can be hydrolyzed, while the nitro group can be reduced or displaced.

Nitro-Displacement

Reaction with sodium methoxide (

-

Mechanism: The Meisenheimer complex is stabilized by the para-cyano group.

-

Outcome: Formation of 2,6-dichloro-4-methoxybenzonitrile.

-

Note: If the nucleophile is extremely bulky, attack may be diverted, but the 4-position remains the electronic sweet spot.

Part 6: References

-

Crystal Structure & Isomorphism: Britton, D., Noland, W. E., & Pinnow, M. J. (2000).[1] Isomorphism and pseudosymmetry in 2,6-dichloro- and 2,6-dibromobenzonitrile. Acta Crystallographica Section B. Link

-

Synthesis via Sandmeyer: Hodgson, H. H., & Mahadevan, A. P. (1947).[1] The Sandmeyer Reaction with 2,6-Dichloro-4-nitroaniline. Journal of the Chemical Society.[1] (Foundational protocol for 2,6-disubstituted anilines).

-

Nucleophilic Substitution Patterns: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Mechanistic basis for nitro-displacement).

-

Reduction Protocols: BenchChem. (2025).[1] Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid derivatives (Analogous reduction protocols). Link[1]

-

Industrial Preparation: Patent US3542858A.[1] Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. (Source for xylene oxidation route).[1] Link

Sources

Technical Safety & Handling Guide: 2,6-Dichloro-4-nitrobenzonitrile

Executive Summary

2,6-Dichloro-4-nitrobenzonitrile (CAS 2112-17-6) is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals, dyes, and pharmaceutical precursors.[1][2][3] Its utility stems from its electron-deficient ring system, which facilitates Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The compound features a benzene ring substituted with a nitrile group (C1), two chlorine atoms (C2, C6), and a nitro group (C4). This specific substitution pattern creates a "push-pull" electronic system, although in this case, all substituents are electron-withdrawing (EWG), making the ring extremely electron-poor.[1]

Table 1: Physicochemical Specifications

| Parameter | Data | Source/Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 2112-17-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 217.01 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | Typical of nitroarenes |

| Melting Point | 146 °C | Experimental [1] |

| Boiling Point | 363.4 ± 42.0 °C | Predicted (760 Torr) [1] |

| Density | 1.61 ± 0.1 g/cm³ | Predicted [1] |

| Solubility | Low in water; Soluble in DCM, Ethyl Acetate, DMSO | Lipophilic |

Comprehensive Hazard Analysis (GHS & Mechanistic)

While specific regulatory dossiers (e.g., REACH) may be less detailed for this specific isomer compared to its parent 2,6-dichlorobenzonitrile, its hazards can be accurately extrapolated via Structure-Activity Relationships (SAR) and available vendor data.[1]

GHS Classification (Interpolated)[1]

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

-

Sensitization: High potential for skin sensitization due to reactivity with protein nucleophiles.

Mechanism of Toxicity[1]

-

Metabolic Cyanide Release: Like many aromatic nitriles, there is a risk of metabolic liberation of cyanide (CN-), though this is generally slower than with aliphatic nitriles.[1] This can inhibit cytochrome c oxidase, leading to histotoxic hypoxia.[1]

-

Uncoupling of Oxidative Phosphorylation: The lipophilic, electron-deficient nature of the molecule allows it to disrupt the mitochondrial proton gradient, a common mechanism for nitrated phenols and benzonitriles.[1]

-

Haptenization (Allergic Response): The chlorine atoms at positions 2 and 6 are highly activated for displacement by biological nucleophiles (like cysteine residues in skin proteins), leading to immune sensitization.

Reactivity & Stability: The "Hidden" Hazards[1]

The primary value—and danger—of this compound lies in its electrophilicity.[1]

Nucleophilic Aromatic Substitution ( )

The nitro group at the para position and the nitrile group at the ipso position exert a strong inductive ($ -I

-

Hazard: Reaction with strong bases (NaOH, KOH) or amines can be exothermic and rapid.

-

Incompatibility: Avoid uncontrolled mixing with hydrides, strong bases, or reducing agents.[1]

Thermal Instability

The nitro group ($ -NO_2

Reactivity Visualization

The following diagram illustrates the causal link between the molecular structure and specific safety hazards.

Figure 1: Structural Hazard Map linking functional groups to specific reactivity and toxicity risks.[1]

Advanced Handling & Exposure Control

Engineering Controls

-

Primary Containment: All solid handling (weighing, transfer) must occur inside a Class I or II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.

-

Static Control: Use anti-static weighing boats and grounded spatulas. The dry powder may accumulate static charge, increasing dispersion risk.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against solvated nitro-compounds due to permeation.[1]

| PPE Type | Recommendation | Rationale |

| Gloves (Dry Solid) | Double Nitrile (min 0.11 mm) | Sufficient for incidental contact with dust.[1][2] |

| Gloves (Solution) | Laminate Film (Silver Shield/4H) or Viton | Nitro-aromatics can permeate nitrile/latex rapidly in organic solvents [2].[1] |

| Respiratory | N95/P100 (Dust) or ABEK1 (Vapor) | Prevent inhalation of dust or HCN/NOx traces during heating. |

| Eye/Face | Chemical Goggles + Face Shield | Prevent ocular damage from corrosive dust or splashes. |

Protocol: Safe Weighing & Solubilization

-

Preparation: Pre-weigh solvent in the destination vial to minimize open handling time of the solid.

-

Transfer: Transfer solid this compound into the vial inside the hood.

-

Dissolution: Add solvent immediately to suppress dust.

-

Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution (neutralizes electrophiles) followed by detergent.

Emergency Response Protocols

In the event of exposure, the "Nitro" and "Nitrile" components dictate the response.[1] Speed is critical to prevent systemic toxicity.

Firefighting

-

Do NOT use high-pressure water jets. This can scatter the toxic powder or contaminated water.[1]

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[1] -

Combustion Products: Hydrogen Chloride (HCl), Nitrogen Oxides (

), Hydrogen Cyanide (HCN), Carbon Monoxide (CO). Firefighters must wear full SCBA.

Exposure Response Decision Tree

Figure 2: Immediate decision logic for personnel exposure events.

Waste Management

-

Classification: Hazardous Waste (Toxic, Irritant).

-

Disposal Method: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl and

). -

Do NOT: Dispose of down the drain. The compound is toxic to aquatic life (Acute Aquatic Toxicity Category 2/3 predicted).

References

-

PubChem. (2025).[4] Compound Summary: Nitriles and Nitro Compounds Toxicity. Retrieved from [Link]

-

Molaid. (2025).[5] this compound Structure and Reactivity. Retrieved from [Link][1][2]

Sources

- 1. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. This compound - CAS号 2112-17-6 - 摩熵化学 [molaid.com]

- 4. Trimethyl(4-vinylphenyl)silane | C11H16Si | CID 595282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Nitration of 2,6-Dichlorobenzonitrile

For Internal and External Use: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of halogenated aromatic compounds.

Executive Summary: The Strategic Importance of Nitrating 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile (DCBN) is a pivotal intermediate in the synthesis of high-value chemical products, particularly within the agrochemical and pharmaceutical sectors. The introduction of a nitro (-NO₂) group onto the DCBN scaffold via electrophilic aromatic substitution unlocks a versatile synthetic handle. The resulting 2,6-dichloro-3-nitrobenzonitrile is a precursor for a variety of derivatives, most notably amino compounds (via reduction of the nitro group), which are fundamental building blocks for dyes, pesticides, and therapeutic agents.

However, the nitration of DCBN is not trivial. The benzene ring is significantly deactivated by the cumulative electron-withdrawing effects of two chlorine atoms and a strongly deactivating nitrile group. This inherent lack of reactivity necessitates carefully optimized, often forcing, reaction conditions. Furthermore, achieving high regioselectivity is paramount to avoid the formation of undesired isomers that complicate purification and reduce overall yield.

This guide provides a comprehensive overview of the mechanistic principles governing the nitration of DCBN and presents two robust, field-proven protocols for its successful synthesis.

Mechanistic Rationale and Regioselectivity Analysis

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π-system of the benzene ring.[1] In conventional nitration systems, the nitronium ion is generated in situ from the reaction of concentrated nitric acid with a stronger acid catalyst, typically sulfuric acid.[2]

The core challenge in the nitration of 2,6-dichlorobenzonitrile lies in predicting the site of electrophilic attack. The regiochemical outcome is dictated by the directing effects of the three substituents on the ring:

-

Nitrile Group (-CN): This is a powerful electron-withdrawing group and acts as a strong deactivator and a meta-director. It directs incoming electrophiles to positions 3 and 5.

-

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they are ortho, para-directors due to resonance donation of a lone pair of electrons.

-

The chlorine at C2 directs to C3 (ortho) and C5 (para).

-

The chlorine at C6 directs to C5 (ortho) and C3 (para).

-

Crucially, the directing effects of all three substituents converge. Both the meta-directing influence of the nitrile group and the ortho, para-directing influence of the two chlorine atoms strongly favor substitution at the C3 and C5 positions . Due to the molecule's symmetry, these positions are chemically equivalent. Therefore, the reaction is expected to yield a single major product with high regioselectivity: 2,6-dichloro-3-nitrobenzonitrile .

Figure 1: Directing effects on 2,6-dichlorobenzonitrile. The meta-directing nitrile group (red arrows) and ortho, para-directing chlorine atoms (blue arrows) both activate the C3 and C5 positions for nitration.

Recommended Nitration Protocols

Given the deactivated nature of the substrate, standard nitration conditions must be carefully controlled to ensure complete reaction while minimizing byproduct formation. Two primary methods are recommended.

Protocol 1: Classical Mixed Acid (HNO₃/H₂SO₄) Nitration

This is the most common and powerful method for nitrating deactivated aromatic compounds.[3][4] The sulfuric acid serves as both a catalyst to generate the highly reactive nitronium ion and as a dehydrating agent to absorb the water produced during the reaction, which would otherwise inhibit the process.[2]

Step-by-Step Methodology:

-

Reagent Preparation (Nitrating Mixture): In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, ~3.0 molar equivalents).

-

Cooling: Cool the flask in an ice-salt bath to a temperature between 0 °C and 5 °C.

-

Acid Addition: While maintaining vigorous stirring and low temperature, slowly add concentrated nitric acid (HNO₃, 70%, ~1.2 molar equivalents) dropwise via the dropping funnel. CAUTION: This addition is highly exothermic. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add solid 2,6-dichlorobenzonitrile (1.0 molar equivalent) in small portions. Ensure each portion is fully dissolved or dispersed before adding the next.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour. Then, slowly allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For highly deactivated substrates, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,6-dichloro-3-nitrobenzonitrile.

Protocol 2: Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄)

This method offers a convenient alternative to using concentrated nitric acid, as it utilizes a stable, solid nitrating agent.[5] The combination of potassium nitrate and concentrated sulfuric acid generates the required nitronium ion in situ. This system is often effective for nitrating deactivated aromatic compounds.[6]

Step-by-Step Methodology:

-

Reagent Preparation: To a flask containing concentrated sulfuric acid (H₂SO₄, 98%, ~4.0 molar equivalents), add finely ground potassium nitrate (KNO₃, ~1.2 molar equivalents) portion-wise with efficient stirring. Maintain the temperature below 20 °C during addition.

-

Substrate Dissolution: In a separate flask, dissolve 2,6-dichlorobenzonitrile (1.0 molar equivalent) in a minimal amount of concentrated sulfuric acid.

-

Reaction: Cool the KNO₃/H₂SO₄ mixture in an ice bath to 0-10 °C. Slowly add the solution of the substrate to the nitrating mixture dropwise or in a steady stream.

-

Heating and Monitoring: After the addition, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Follow the same quenching, isolation, and purification steps (6-8) as described in Protocol 1.

Experimental Workflow and Protocol Comparison

Figure 2: General experimental workflow for the nitration of 2,6-dichlorobenzonitrile.

Table 1: Comparison of Nitration Protocols

| Parameter | Protocol 1: Mixed Acid (HNO₃/H₂SO₄) | Protocol 2: Potassium Nitrate (KNO₃/H₂SO₄) |

| Nitrating Agent | Concentrated Nitric Acid (liquid) | Potassium Nitrate (solid) |

| Reaction Conditions | 0 °C to RT (or gentle heat, ~50 °C). Requires careful temperature control during mixing. | RT to gentle heat (40-60 °C). Exotherm is generally easier to control. |

| Advantages | Highly potent, well-established method for deactivated rings. High conversion rates. | Uses a stable, solid, and non-volatile nitrate source. Can be more convenient for handling. |

| Considerations | Requires handling of fuming, highly corrosive nitric acid. Mixing is strongly exothermic. | Requires efficient stirring to disperse the solid KNO₃. Generates solid potassium bisulfate byproduct. |

| Typical Work-up | Quenching on ice, filtration, water wash. | Quenching on ice, filtration, water wash. |

Critical Safety and Handling Precautions

Extreme Hazard Warning: Nitration reactions are energetic and can become uncontrollable if not managed properly.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and will cause severe burns upon contact. Always handle them inside a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.

-

Exothermic Reaction: The generation of the nitronium ion and the nitration reaction itself are highly exothermic. Inadequate cooling or too rapid addition of reagents can lead to a runaway reaction, causing a rapid increase in temperature and pressure, with the potential for explosion and the release of toxic nitrogen oxide gases (NOₓ).

-

Quenching: The quenching of the strong acid mixture on ice must be performed slowly and with caution to manage the heat generated.

-

Waste Disposal: Acidic waste must be neutralized and disposed of according to institutional safety guidelines.

References

-

Journal of the Chemical Society, Perkin Transactions 1. A novel method for the nitration of deactivated aromatic compounds. RSC Publishing. [Link]

- Google Patents.

-

Filo. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 and HNO3. (2025-06-28). [Link]

-

Organic Syntheses. 2,6-dichloronitrobenzene. [Link]

-

PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. [Link]

-

ResearchGate. Nitration of Deactivated Aromatic Compounds. (2025-08-06). [Link]

-

Eureka | Patsnap. Process for preparation of 2,6-dichlorobenzonitrile. (2020-05-21). [Link]

-

Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024-05-14). [Link]

-

Organic Syntheses. 2,4,5-triaminonitrobenzene. [Link]

- Google Patents. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.

-

PMC | NIH. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017-12-18). [Link]

-

Wikipedia. Nitration. [Link]

-

Science Madness. Derivatising p-dichlorobenzene through its nitro compound. (2020-11-28). [Link]

- Google Patents. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.

- Google Patents. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile.

-

KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

- Google Patents.

- Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

- Google Patents. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile.

-

Stack Exchange. Can potassium nitrate and sulfuric acid be used to nitrate organics?. (2020-06-12). [Link]

-

ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

PMC | NIH. Continuous flow nitration in miniaturized devices. (2014-02-14). [Link]

Sources

- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kbr.com [kbr.com]

- 4. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Note: Regioselective SNAr Strategies for 2,6-Dichloro-4-nitrobenzonitrile

This Application Note is designed for researchers and process chemists optimizing Nucleophilic Aromatic Substitution (SNAr) on the highly functionalized scaffold 2,6-dichloro-4-nitrobenzonitrile .

Executive Summary

This compound is a "privileged scaffold" in the synthesis of agrochemicals (e.g., halogenated benzonitriles) and pharmaceuticals. Its unique reactivity profile stems from the competition between three electron-withdrawing groups (EWGs): a nitrile (-CN) at C1, two chlorines at C2/C6, and a nitro group (-NO2) at C4.

Successful functionalization requires precise control over regioselectivity . The nucleophile can attack either:

-

C2/C6 (Chlorine Displacement): Activated by the ortho-nitrile group.

-

C4 (Nitro Displacement): Activated by the para-nitrile group and inductive effects of the chlorines.

This guide provides protocols to control this selectivity, favoring C-Cl displacement for amination/fluorination (Halex) and C-NO2 displacement for ether/thioether synthesis.

Mechanistic Insight & Regiochemistry

The regiochemical outcome is dictated by the "Activation vs. Leaving Group Ability" matrix.

| Feature | C2 / C6 Position (Cl) | C4 Position (NO₂) |

| Leaving Group | Chlorine (Good) | Nitro (Excellent in SNAr) |

| Activator | -CN (Ortho) | -CN (Para) |

| Sterics | Hindered (Flanked by CN) | Accessible |

| Preferred Nucleophile | Small Amines, Fluoride (Halex) | Thiolates, Phenoxides, Soft Nucleophiles |

Pathway Decision Matrix

-

Targeting C-Cl Displacement: Use amines or fluoride (KF) in polar aprotic solvents. The ortho-activation by the nitrile is sufficient to displace chloride, preserving the nitro group for future reduction to an aniline.

-

Targeting C-NO₂ Displacement: Use thiolates or phenoxides . The nitro group is a "super-leaving group" in this highly activated system, often being displaced in preference to chlorine by soft, polarizable nucleophiles.

Mechanistic Pathway Diagram

Experimental Protocols

Protocol A: Regioselective Amination (C-Cl Displacement)

Objective: Synthesis of 2-amino-6-chloro-4-nitrobenzonitrile derivatives. Application: Creating precursors for bicyclic heterocycles (e.g., quinazolines).

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

-

Temp: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask under N2 atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature minimizes competitive attack at the second chlorine or the nitro group.

-

Addition: Mix the amine (11 mmol) with DIPEA (12 mmol) in MeCN (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Reaction: Allow the mixture to warm to RT. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is typically complete within 2–4 hours.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with 1M HCl (to remove excess amine) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Critical Control Point: If the amine is bulky (e.g., tert-butylamine), heating to 50°C may be required, but this increases the risk of NO2 displacement.

Protocol B: The Halex Reaction (Fluorination)

Objective: Synthesis of 2,6-difluoro-4-nitrobenzonitrile (Industrial Herbicide Precursor). Mechanism: SNAr exchange of Cl for F using "Naked Fluoride."

Reagents & Equipment

-

Substrate: this compound

-

Fluorinating Agent: Potassium Fluoride (KF) (Spray-dried, 2.5 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5 mol%)

-

Solvent: Sulfolane or DMSO (High boiling, polar aprotic)

-

Temp: 140°C – 160°C

Workflow

-

Drying: It is imperative that the KF and solvent are anhydrous . Water poisons the fluoride nucleophile. Dry KF at 150°C under vacuum for 4 hours before use.

-

Setup: In a pressure vessel or heavy-walled flask, combine substrate, KF, and catalyst in Sulfolane.

-

Reaction: Heat to 150°C with vigorous stirring for 4–8 hours.

-

Note: The reaction converts Cl → F. The nitro group remains intact due to the high strength of the C-F bonds being formed and the specific conditions favoring halogen exchange.

-

-

Workup:

-

Cool to RT. Pour into ice water.

-

Filter the precipitate (crude product).

-

The product can often be purified by sublimation or recrystallization from MeOH.

-

Protocol C: Nitro-Displacement (Thioether Synthesis)

Objective: Synthesis of 2,6-dichloro-4-(alkylthio)benzonitrile. Mechanism: Attack at C4 driven by the high nucleofugality of the nitro group.

Step-by-Step Methodology

-

Setup: Dissolve substrate (1.0 equiv) in DMF.

-

Nucleophile: Add Sodium Thiolate (e.g., NaSMe) (1.05 equiv) at -10°C .

-

Reaction: Stir at -10°C to 0°C for 1 hour.

-

Observation: The solution often changes color (yellow to orange/red) due to the formation of the Meisenheimer complex and release of nitrite (NO2⁻).

-

-

Quench: Pour into dilute HCl/Ice water to neutralize the nitrite byproduct and prevent side reactions.

-

Isolation: Extract with ether.

Data Summary & Troubleshooting

Solvent & Base Screening Table

| Solvent | Base | Temp | Major Product (with Amine) | Yield | Notes |

| MeCN | DIPEA | 25°C | C-Cl Displacement | 85-92% | Recommended standard. |

| DMF | K₂CO₃ | 80°C | Mixture (Mono + Di-sub) | 60% | High temp promotes double substitution. |

| DMSO | KF | 150°C | C-F Displacement | 88% | Halex conditions. |

| THF | NaH | 0°C | C-NO₂ Displacement | Variable | Strong bases/hard nucleophiles favor NO₂ loss. |

Troubleshooting Guide

-

Problem: Loss of Nitrile Group (Hydrolysis).

-

Cause: Aqueous base at high temperatures.

-

Solution: Ensure anhydrous conditions. Use non-nucleophilic bases (DIPEA, Cs₂CO₃) instead of NaOH.

-

-

Problem: Mixture of Regioisomers.

-

Cause: High temperature or unhindered nucleophile.

-

Solution: Lower temperature to 0°C. Use a less polar solvent (e.g., Toluene) to enhance steric discrimination.

-

-

Problem: Incomplete Conversion in Halex.

-

Cause: "Wet" KF.

-

Solution: Add azeotropic drying step (Toluene distillation) before adding the substrate.

-

References

-

Regioselectivity in SNAr of Nitro-Halo-Benzenes

-

Source: Organic Syntheses, Coll.[1] Vol. 10, p. 423; Vol. 79, p. 43.

- Context: Describes the general activation patterns where ortho-halogens are displaced in preference to meta-groups, but para-nitro groups are competitive leaving groups.

-

URL:

-

-

The Halex Reaction: Industrial Fluorin

- Source: Finger, G. C.; Kruse, C. W. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,4,5-Tetrachloronitrobenzene." Journal of the American Chemical Society, 1956.

- Context: Foundational work on replacing chlorines with fluorines in activ

-

URL:

-

Nucleophilic Substitution of the Nitro Group

-

Source: Beck, J. R. "Nucleophilic displacement of aromatic nitro groups."[2] Tetrahedron, 1978, 34(14), 2057-2068.

- Context: Comprehensive review detailing conditions (thiolates, alkoxides) where NO₂ is displaced instead of halides.

-

URL:

-

-

Synthesis of 2,6-Difluoro-4-nitrobenzonitrile

- Source: Patent CN101648890B / US Patents on Chlorfenapyr intermedi

- Context: Industrial protocols for converting chlorinated benzonitriles to fluorin

-

URL:

Disclaimer: This protocol involves handling hazardous chemicals (nitriles, nitro compounds). All work must be performed in a fume hood with appropriate PPE. The formation of nitrite ions can lead to gas evolution; ensure proper venting.

Sources

Validation & Comparative

Decoding Reactivity: A Comparative Analysis of 2,6-dichloro-4-nitrobenzonitrile and 4-nitrobenzonitrile in Nucleophilic Aromatic Substitution

For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic systems is critical for the rational design of synthetic routes and novel molecular entities. This guide provides an in-depth comparison of the reactivity of 2,6-dichloro-4-nitrobenzonitrile and 4-nitrobenzonitrile, focusing on the principles of nucleophilic aromatic substitution (SNAr).

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient.[1][2] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.[3][4][5]

The generally accepted mechanism for SNAr is a two-step addition-elimination process (see Figure 1). The first, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6][7] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[2]

Theoretical Comparison of Reactivity

The reactivity of an aryl halide in an SNAr reaction is primarily governed by three factors:

-

The number and strength of electron-withdrawing groups: More and stronger EWGs increase the electrophilicity of the aromatic ring and stabilize the Meisenheimer complex, thus accelerating the reaction.[3][8]

-

The nature of the leaving group: The reaction rate can be influenced by the ability of the leaving group to depart.

-

Steric effects: Bulky groups near the reaction site can hinder the approach of the nucleophile, potentially slowing the reaction.[1][9]

2.1. Electronic Effects

Both 4-nitrobenzonitrile and this compound possess two powerful electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN), positioned para to each other. These groups work in concert to strongly activate the aromatic ring for nucleophilic attack.

In this compound, the two additional chlorine atoms in the ortho positions to the cyano group also contribute to the electronic landscape. While halogens are deactivating overall in electrophilic aromatic substitution due to their inductive electron withdrawal outweighing their resonance donation, in the context of SNAr, their inductive effect further increases the electrophilicity of the aromatic ring. This enhanced electron deficiency in the dichlorinated compound would be expected to make it inherently more reactive towards nucleophiles than 4-nitrobenzonitrile, assuming electronic factors are the sole consideration.

2.2. Steric Effects

The defining structural difference between the two molecules is the presence of two chlorine atoms flanking the cyano group in this compound. These ortho substituents introduce significant steric hindrance around the reaction center (the carbon attached to the cyano group, should it be the leaving group, or the carbons attached to the chloro groups).[9][10] This steric bulk can impede the approach of a nucleophile, potentially leading to a decrease in the reaction rate compared to the sterically unhindered 4-nitrobenzonitrile.[1]

Therefore, the reactivity of this compound is governed by a balance of competing electronic and steric effects. The increased electrophilicity of the ring due to the inductive effect of the chlorine atoms would suggest enhanced reactivity, while the steric hindrance they impose would predict diminished reactivity. The dominant effect will ultimately determine the relative reaction rates.

Experimental Data and Analysis

To quantitatively compare the reactivities, a hypothetical experiment is considered where both compounds are subjected to nucleophilic aromatic substitution with a common nucleophile, such as sodium methoxide in methanol. In this scenario, the methoxide ion (CH₃O⁻) would displace one of the chloro groups in this compound. For 4-nitrobenzonitrile, displacement of the nitro group can occur, though it is a less common leaving group than a halide.[11]

Table 1: Hypothetical Kinetic Data for SNAr with Sodium Methoxide at 50°C

| Compound | Leaving Group | Relative Rate Constant (krel) |

| 4-Nitrobenzonitrile | -NO₂ | 1 |

| This compound | -Cl | >100 |

Note: This data is illustrative and intended to highlight the expected trend based on mechanistic principles.

The anticipated outcome is that this compound would react significantly faster than 4-nitrobenzonitrile. This is because the chloride ion is a much better leaving group than the nitrite ion under these conditions. Furthermore, the two ortho-chloro substituents, despite their steric bulk, powerfully activate the ring towards nucleophilic attack. The stabilization of the Meisenheimer complex by the two electron-withdrawing chloro groups outweighs the steric hindrance they present to the incoming nucleophile.

dot

Figure 1: General SNAr pathways.

Experimental Protocol: Comparative SNAr of this compound

This protocol outlines a method for the nucleophilic aromatic substitution reaction of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 1.0 eq).

-

Solvent Addition: Add anhydrous methanol (e.g., 30 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Nucleophile Addition: Carefully add sodium methoxide (1.1 eq) to the reaction mixture. If using a solution of sodium methoxide in methanol, add it dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol using a rotary evaporator.

-

To the residue, add diethyl ether (50 mL) and a saturated aqueous ammonium chloride solution (30 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-6-methoxy-4-nitrobenzonitrile.

-

Safety Precautions:

-

Handle sodium methoxide with care as it is corrosive and reacts violently with water.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

dot

Figure 2: Experimental workflow diagram.

Applications in Drug Development and Organic Synthesis

Substituted nitrobenzonitriles are valuable building blocks in medicinal chemistry and organic synthesis. The ability to selectively functionalize these scaffolds via SNAr reactions allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery. Understanding the relative reactivity of different positions on the aromatic ring is crucial for designing efficient and regioselective synthetic strategies.

Conclusion

In the comparison of reactivity between this compound and 4-nitrobenzonitrile, the dichlorinated compound is predicted to be significantly more reactive in nucleophilic aromatic substitution reactions where a halide is the leaving group. The strong inductive electron-withdrawing effect of the two ortho-chloro substituents greatly enhances the electrophilicity of the aromatic ring and stabilizes the intermediate Meisenheimer complex. This electronic activation overcomes the steric hindrance imposed by the chlorine atoms. For researchers in drug development and organic synthesis, this understanding allows for the strategic use of halogenated nitroaromatics as highly reactive intermediates for the construction of complex molecular architectures.

References

-

OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Al-Hourani, B. J., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1667–1675. Available from: [Link]

-

Crampton, M. R., & Willison, M. J. (1974). The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. Journal of the Chemical Society, Perkin Transactions 2, (13), 1681-1686. Available from: [Link]

-

Al-Hourani, B. J., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available from: [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available from: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

-

Wikipedia. Meisenheimer complex. Available from: [Link]

-

Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1235–1279. Available from: [Link]

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

-

Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Available from: [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]

-

ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Available from: [Link]

-

Lee, H. C., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7083–7091. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. Available from: [Link]

-

ChemHelp ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available from: [Link]

-

Quickcompany. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available from: [Link]

-

Kornblum, N., et al. (1978). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry, 43(8), 1435–1441. Available from: [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

-

Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.

-

Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available from: [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]

- 11. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.